2-Fluoro-1-tosyl-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-tosyl-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-tosyl-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole framework. One common method is the electrophilic fluorination of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another approach involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1-tosyl-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tosyl group can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Fluorination: Trifluoromethyl hypofluorite, cesium fluoroxysulfate, Selectfluor.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoroindole derivatives, while nucleophilic substitution can produce a variety of substituted indoles.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-tosyl-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-tosyl-indole is influenced by its structural features The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tosyl group can facilitate interactions with biological targets The compound may exert its effects by binding to specific molecular targets and modulating various biochemical pathways
Vergleich Mit ähnlichen Verbindungen
2-Fluoroindole: Shares the fluorine atom but lacks the tosyl group, resulting in different reactivity and applications.
1-Tosylindole:
Fluorinated Indoles: A broader category that includes various indole derivatives with fluorine atoms at different positions.
Uniqueness: 2-Fluoro-1-tosyl-indole is unique due to the combined presence of both the fluorine atom and the tosyl group, which imparts distinct chemical properties and potential applications. Its dual functionalization enhances its versatility in synthetic chemistry and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C15H12FNO2S |
---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChI-Schlüssel |
DWLFMUVLLPIUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.